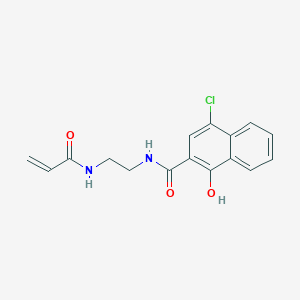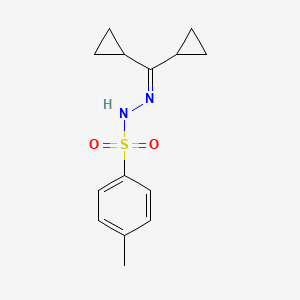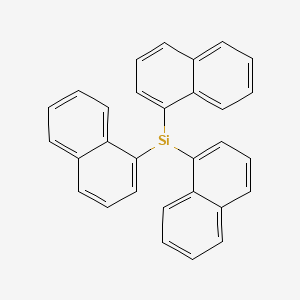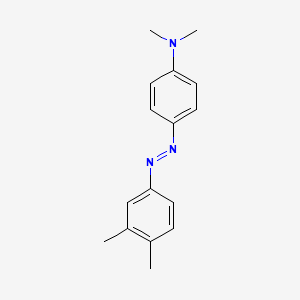
N-(4-Benzyloxybenzylidene)-2-bromo-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Benciloxibencilideno)-2-bromo-4-metil-anilina es un compuesto orgánico que pertenece a la clase de las bases de Schiff. Las bases de Schiff se forman típicamente por la condensación de aminas primarias con compuestos carbonílicos. Este compuesto en particular presenta un grupo benciloxilo, un átomo de bromo y un grupo metilo unidos a los anillos aromáticos, lo que lo convierte en una molécula única y versátil en diversas aplicaciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-Benciloxibencilideno)-2-bromo-4-metil-anilina generalmente implica la reacción de condensación entre el 4-benciloxibenzaldehído y la 2-bromo-4-metil-anilina. La reacción suele llevarse a cabo en presencia de un catalizador ácido, como ácido clorhídrico o ácido acético, en condiciones de reflujo. La mezcla de reacción se enfría entonces, y el producto se aísla por filtración y se purifica por recristalización.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(4-Benciloxibencilideno)-2-bromo-4-metil-anilina se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un mejor control de los parámetros de reacción, como la temperatura y la presión, lo que lleva a rendimientos más altos y a una mayor pureza del producto final. El uso de sistemas automatizados también reduce el riesgo de error humano y aumenta la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-Benciloxibencilideno)-2-bromo-4-metil-anilina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la base de Schiff en la amina correspondiente.
Sustitución: El átomo de bromo en el compuesto se puede sustituir por otros nucleófilos, como los grupos hidroxilo o amino.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleófila a menudo requieren la presencia de una base, como el hidróxido de sodio o el carbonato de potasio, y se llevan a cabo en disolventes polares como el dimetilsulfóxido o el etanol.
Principales Productos Formados
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Aminas correspondientes.
Sustitución: Diversos derivados sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(4-Benciloxibencilideno)-2-bromo-4-metil-anilina tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como ligando en la química de coordinación y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(4-Benciloxibencilideno)-2-bromo-4-metil-anilina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo benciloxilo y el átomo de bromo juegan un papel crucial en la unión a estos objetivos, lo que lleva a la modulación de las vías biológicas. Las vías y los objetivos exactos pueden variar en función de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-Benciloxibencilideno)-4-fluoroanilina
- N-(4-Benciloxibencilideno)-4-etil-anilina
- N-(4-Benciloxibencilideno)-4-hidroxi-anilina
Singularidad
N-(4-Benciloxibencilideno)-2-bromo-4-metil-anilina es única debido a la presencia del átomo de bromo y el grupo metilo, que confieren propiedades químicas y biológicas distintas. Estas características la diferencian de otros compuestos similares y la convierten en una molécula valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
70627-41-7 |
|---|---|
Fórmula molecular |
C21H18BrNO |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H18BrNO/c1-16-7-12-21(20(22)13-16)23-14-17-8-10-19(11-9-17)24-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
Clave InChI |
LJRPBZOLWVYPRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)








